![molecular formula C17H13ClN2O4 B10819286 3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)
3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 21b, identified by the PubMed ID 31944697, is a synthetic organic compound known for its selective inhibition of acid sphingomyelinase (ASM; SMPD1). This compound has shown potential as an antidepressant due to its ability to cross the blood-brain barrier in rat models and its effectiveness in in vivo behavioral models of depression .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for compound 21b involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Compound 21b undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Compound 21b has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of selective inhibition of enzymes.
Biology: It is used to investigate the role of acid sphingomyelinase in cellular processes and its potential as a therapeutic target.
Medicine: It has shown promise as an antidepressant and is being studied for its potential to treat other neurological disorders.
Wirkmechanismus
The mechanism of action of compound 21b involves the selective inhibition of acid sphingomyelinase (ASM; SMPD1). By inhibiting this enzyme, compound 21b prevents the breakdown of sphingomyelin into ceramide, a lipid molecule involved in cell signaling and apoptosis. This inhibition leads to increased levels of sphingomyelin and decreased levels of ceramide, which can have antidepressant effects and potentially modulate other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compound 21b can be compared with other similar compounds, such as:
Compound 21a: Another selective inhibitor of acid sphingomyelinase with a slightly different chemical structure.
Compound 22b: A non-selective inhibitor of acid sphingomyelinase that also targets other enzymes.
Compound 23b: A selective inhibitor of a different enzyme involved in lipid metabolism.
The uniqueness of compound 21b lies in its high selectivity for acid sphingomyelinase and its ability to cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .
Eigenschaften
Molekularformel |
C17H13ClN2O4 |
|---|---|
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
3-[[4-(4-chlorophenyl)phenyl]methoxy]-N-hydroxy-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-14-7-5-13(6-8-14)12-3-1-11(2-4-12)10-23-16-9-15(24-20-16)17(21)19-22/h1-9,22H,10H2,(H,19,21) |
InChI-Schlüssel |
XZENCCSBEQTERZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NOC(=C2)C(=O)NO)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




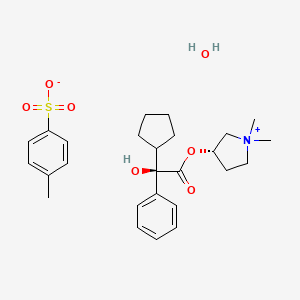
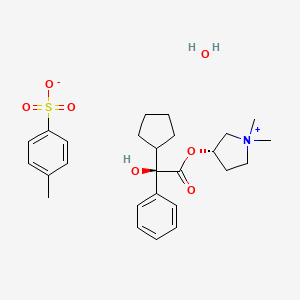
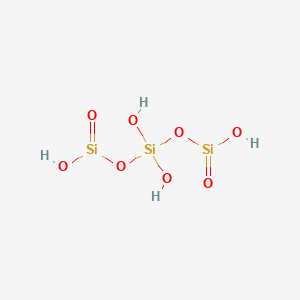
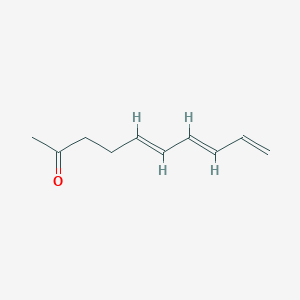
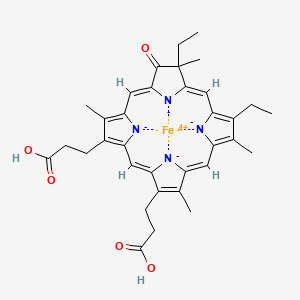
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
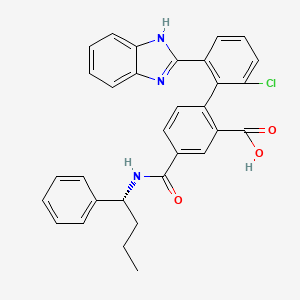
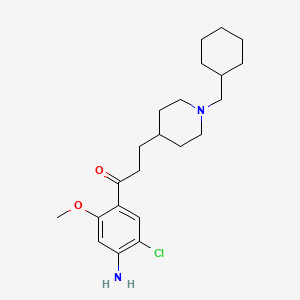


![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)
